molecular formula C4H10ClNO B1316516 1,2-Oxazinane hydrochloride CAS No. 54722-74-6

1,2-Oxazinane hydrochloride

Cat. No. B1316516
CAS RN: 54722-74-6
M. Wt: 123.58 g/mol
InChI Key: HFGVPVHYMUHFRC-UHFFFAOYSA-N
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Description

1,2-Oxazinane hydrochloride is a chemical compound with the CAS Number: 54722-74-6 . It is supplied by leading companies in the global Life Science industry for research, biotechnology development, and production .


Synthesis Analysis

A novel approach to synthesize chiral 1,2-oxazinane spirocyclic scaffolds has been disclosed. This involves an organocatalytic [4 + 2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated ester . Furthermore, a hydrazide 1,4-synthon is designed and synthesized to construct chiral hexahydropyridazin spirocyclic scaffolds with methyleneindolinones via [4 + 2] cycloaddition reaction .


Molecular Structure Analysis

The molecular formula of 1,2-Oxazinane hydrochloride is C4H10ClNO . The average mass is 87.120 Da and the monoisotopic mass is 87.068413 Da .


Chemical Reactions Analysis

The development of [3 + 3] cycloaddition reactions between oxyallyl cations and nitrones to yield 1,2-oxazinane heterocycles has been reported . Oxyallyl cation intermediates, generated in situ from α-tosyloxy ketones in the presence of hexafluoro-2-propanol (HFIP), a cosolvent, and a base, are found to react with a range of nitrones to afford the desired products .


Physical And Chemical Properties Analysis

1,2-Oxazinane hydrochloride is a solid substance . It has a molecular weight of 123.58 . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Functionalized 1,2-oxazinanes are notable in synthetic and medicinal chemistry. The study by Huang et al. (2019) highlights a method for synthesizing trans-4-hydroxyl-5-azido/cyano/amino 1,2-oxazinanes, which could be crucial for future developments in this field. The process involves N-COR 3,6-dihydro-1,2-oxazine oxides, opened by nucleophiles with Lewis acid catalysts enhancing reaction rate and regioselectivity. The method allows access to NH 1,2-oxazinanes, expanding the potential applications of these compounds in synthetic chemistry (Huang et al., 2019).

Chiral Weinreb Amide-Type Auxiliaries

The work by Hilt et al. (2021) explores 1,2-oxazinanes as chiral cyclic Weinreb amide auxiliaries, showcasing their role in a three-component, one-pot reaction. This approach led to the creation of chiral α-substituted ketones with high diastereomeric ratios, indicating the potential of 1,2-oxazinanes in the field of stereoselective synthesis (Hilt et al., 2021).

Versatile Synthetic Building Blocks

Sleebs et al. (2007) and Nguyen et al. (2012) both emphasize the versatility of 1,3-oxazinan-6-ones, a related compound to 1,2-oxazinane, in synthesizing highly functionalized amino acids. These studies demonstrate the utility of these compounds in producing a variety of protected N-H and N-methyl α-hydroxy- and α-methyl-β-amino acids, highlighting the diverse synthetic applications of the oxazinane framework (Sleebs et al., 2007; Nguyen et al., 2012).

Energetic Materials

The study by Xue et al. (2019) focuses on the use of 1,3-oxazinane in the creation of advanced energetic materials. The synthesized compounds, TNTON and ADTON, showed promising properties, such as low glass transition temperatures and high thermal stability, indicating their potential in melt-cast explosives (Xue et al., 2019).

Gold-Catalyzed Synthesis

Alcaide et al. (2013) and Toste (2013) explore the gold-catalyzed synthesis of 1,3-oxazinan-2-ones and 1,3-oxazin-2-one derivatives. These studies highlight the role of gold salts in promoting regioselective synthetic routes, contributing to the broader applicability of oxazinane derivatives in organic synthesis (Alcaide et al., 2013; Toste, 2013).

Safety And Hazards

The safety information for 1,2-Oxazinane hydrochloride indicates that it may be corrosive to metals . It also has a GHS05 pictogram, indicating that it is a skin corrosive/irritant .

Future Directions

Given the relevance of spiro-oxindole scaffolds and 1,2-oxazinane or hexahydropyridazin, it is anticipated that incorporation of both pharmaceutical and biological structural motifs into one molecule might lead to the creation of new compounds with potentially interesting properties . Therefore, it is significant for drug design to introduce 1,2-oxazinane and hexahydropyridazin into spiro-oxindole scaffolds at the C3-position .

properties

IUPAC Name

oxazinane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-2-4-6-5-3-1;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGVPVHYMUHFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCONC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514997
Record name 1,2-Oxazinane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Oxazinane hydrochloride

CAS RN

54722-74-6
Record name 1,2-Oxazinane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazinane hydrochloride
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